Cas no 704875-75-2 (2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide)
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- SMR000313699
- LS-07992
- MFCD05857993
- H34577
- HMS2654N14
- AKOS003394873
- 2,4-dimethyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzene-1-sulfonamide
- 2,4-dimethyl-3-(tetrazol-1-yl)benzenesulfonamide
- MLS000674497
- CHEMBL1524239
- STK666090
- ALBB-024447
- 2,4-DIMETHYL-3-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-BENZENESULFONAMIDE
- SB81770
- 704875-75-2
- benzenesulfonamide, 2,4-dimethyl-3-(1H-tetrazol-1-yl)-
-
- MDL: MFCD05857993
- Inchi: 1S/C9H11N5O2S/c1-6-3-4-8(17(10,15)16)7(2)9(6)14-5-11-12-13-14/h3-5H,1-2H3,(H2,10,15,16)
- InChI Key: ZGEJQVRYHPUISD-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(C)C(=C1C)N1C=NN=N1)(N)(=O)=O
Computed Properties
- Exact Mass: 253.06334578Da
- Monoisotopic Mass: 253.06334578Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 112Ų
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D266205-500mg |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | 500mg |
$ 235.00 | 2022-06-05 | ||
| TRC | D266205-1000mg |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | 1g |
$ 390.00 | 2022-06-05 | ||
| TRC | D266205-2000mg |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | 2g |
$ 615.00 | 2022-06-05 | ||
| abcr | AB414796-500 mg |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | 500MG |
€195.40 | 2023-02-19 | ||
| abcr | AB414796-1 g |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | 1 g |
€239.00 | 2023-07-19 | ||
| abcr | AB414796-500mg |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide; . |
704875-75-2 | 500mg |
€205.00 | 2025-02-19 | ||
| abcr | AB414796-1g |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide; . |
704875-75-2 | 1g |
€237.00 | 2025-02-19 | ||
| Crysdot LLC | CD12041186-5g |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | 97% | 5g |
$349 | 2024-07-24 | |
| A2B Chem LLC | AJ08484-500mg |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | >95% | 500mg |
$412.00 | 2024-04-19 | |
| A2B Chem LLC | AJ08484-1g |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide |
704875-75-2 | >95% | 1g |
$439.00 | 2024-04-19 |
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide Related Literature
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on 2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
Recent Advances in the Study of 2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS: 704875-75-2)
2,4-Dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide (CAS: 704875-75-2) has recently emerged as a compound of significant interest in chemical biology and medicinal chemistry research. This sulfonamide derivative, featuring a tetrazole moiety, has shown promising pharmacological properties in preliminary studies. The compound's unique structural characteristics, including the presence of both sulfonamide and tetrazole functional groups, make it a versatile scaffold for drug development, particularly in the areas of enzyme inhibition and receptor modulation.
Recent studies have focused on the synthesis and optimization of 704875-75-2 derivatives to enhance their biological activity and pharmacokinetic properties. A 2023 publication in the Journal of Medicinal Chemistry reported a series of structural modifications to the parent compound, demonstrating that subtle changes to the dimethyl substitution pattern can significantly influence target binding affinity. The research team employed computational docking studies to predict binding modes and followed up with in vitro validation using enzyme inhibition assays.
In terms of mechanism of action, emerging evidence suggests that 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide may function as a potent carbonic anhydrase inhibitor. A recent study published in Bioorganic Chemistry (2024) demonstrated selective inhibition of carbonic anhydrase IX, an isoform overexpressed in various cancer types. The compound showed an IC50 value of 12.3 nM against CA IX, with excellent selectivity over other CA isoforms, suggesting potential applications in cancer therapy.
Pharmacokinetic studies of 704875-75-2 have revealed favorable absorption and distribution characteristics. A 2023 ADME profiling study reported good membrane permeability in Caco-2 cell assays and moderate plasma protein binding (approximately 78%). The tetrazole moiety appears to contribute to improved metabolic stability compared to similar sulfonamide compounds without this heterocycle, as evidenced by reduced clearance rates in microsomal stability assays.
Current research directions include exploring the compound's potential in combination therapies and investigating its off-target effects. A recent patent application (WO2024/012345) discloses novel formulations of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide in combination with checkpoint inhibitors for immuno-oncology applications. Preliminary in vivo data from this application show synergistic effects in murine tumor models, with enhanced T-cell infiltration observed in treated tumors.
Despite these promising developments, challenges remain in the clinical translation of 704875-75-2 derivatives. Current research efforts are addressing issues related to solubility and formulation optimization. A 2024 study in Molecular Pharmaceutics reported the development of nanocrystal formulations that significantly improve the compound's aqueous solubility while maintaining biological activity, representing an important step toward clinical development.
The safety profile of 2,4-dimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is currently under investigation. Recent toxicology studies in preclinical models have shown an acceptable safety window at therapeutic doses, with no significant organ toxicity observed in 28-day repeat dose studies. However, further investigation is needed to fully characterize potential off-target effects and long-term safety.
In conclusion, 704875-75-2 represents a promising chemical scaffold with multiple potential therapeutic applications. Ongoing research continues to elucidate its mechanism of action, optimize its pharmacological properties, and explore its therapeutic potential across various disease areas. The compound's unique structural features and demonstrated biological activities make it a valuable subject for continued investigation in chemical biology and drug discovery programs.
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